7-Methyl-diguanosine triphosphate
説明
Fundamental Role of the mRNA 5'-Cap in Eukaryotic Gene Expression
The mRNA 5'-cap is a critical modification of eukaryotic mRNA molecules that profoundly influences multiple stages of gene expression. numberanalytics.com This evolutionarily conserved feature is absent in prokaryotic mRNAs, as well as in eukaryotic ribosomal and transfer RNAs. nih.gov Its presence is indispensable for the proper functioning and stability of most eukaryotic mRNAs. pearson.com
The primary functions of the 5'-cap include:
Regulation of Nuclear Export: The cap structure is recognized by the cap-binding complex (CBC) in the nucleus, which facilitates the export of mRNA from the nucleus to the cytoplasm, where protein synthesis occurs. wikipedia.orgontosight.ai In higher eukaryotes, this interaction is essential for the nuclear export of the majority of mRNAs. nih.gov
Prevention of Degradation: The 5'-cap protects the mRNA molecule from degradation by 5' exonucleases, enzymes that break down RNA from the 5' end. wikipedia.orgontosight.ai This protective role significantly increases the half-life of the mRNA, allowing for efficient translation. wikipedia.org
Promotion of Translation: In the cytoplasm, the cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex. numberanalytics.comwikipedia.org This interaction is a critical rate-limiting step for the initiation of translation, as it recruits the ribosomal machinery to the mRNA. nih.gov
Promotion of 5' Proximal Intron Excision: The 5'-cap appears to interact with the spliceosome during the splicing process, promoting the removal of the intron closest to the 5' end of the pre-mRNA. wikipedia.org
The methylation of the guanosine (B1672433) cap at the N7 position is crucial for these functions. Unmethylated caps (B75204) are less effective at promoting translation and are targeted for degradation by a cap quality control mechanism. nih.gov
Historical Context of 5'-Cap Discovery and Functional Elucidation
The discovery of the mRNA 5'-cap structure in the early 1970s was a landmark achievement in molecular biology, fundamentally changing the understanding of eukaryotic gene expression. Initial studies on viral systems, particularly reovirus and vaccinia virus, were instrumental in identifying this unique terminal structure. nih.gov Researchers observed a blocked and methylated 5' terminus in the viral mRNAs synthesized in vitro. nih.gov
Contemporaneously, similar structures were identified in the mRNA of mouse myeloma cells. nih.gov Subsequent research quickly established that this "cap" structure, consisting of 7-methylguanosine (B147621) linked to the mRNA via a 5'-5' triphosphate bridge, was a universal feature of eukaryotic cellular and viral mRNAs. nih.gov This discovery was surprising, as modified nucleotides were previously thought to be confined to tRNA and rRNA. nih.gov
The elucidation of the cap's function followed its structural discovery. It was demonstrated that the cap structure was essential for the efficient translation of mRNA in vitro. Further studies revealed its role in protecting mRNA from degradation and in its transport from the nucleus to the cytoplasm. nih.govnih.gov The identification of cap-binding proteins, such as eIF4E, provided a mechanistic basis for the cap's role in translation initiation. nih.gov These seminal discoveries highlighted a new layer of regulation in eukaryotic gene expression and opened up new avenues of research into the intricate mechanisms governing protein synthesis.
Compound Information
特性
CAS番号 |
62828-64-2 |
|---|---|
分子式 |
C21H29N10O18P3 |
分子量 |
802.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O18P3/c1-29-5-31(15-9(29)17(37)28-21(23)26-15)19-13(35)11(33)7(47-19)3-45-51(40,41)49-52(42,43)48-50(38,39)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)25-20(22)27-16(8)36/h4-7,10-13,18-19,32-35H,2-3H2,1H3,(H8-,22,23,25,26,27,28,36,37,38,39,40,41,42,43)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChIキー |
FHHZHGZBHYYWTG-INFSMZHSSA-N |
異性体SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
正規SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
製品の起源 |
United States |
Biosynthesis and Enzymatic Pathways of the 7 Methyl Diguanosine Triphosphate Cap
Co-transcriptional Capping Mechanisms in RNA Polymerase II Transcription
The synthesis of the 7-methyl-diguanosine triphosphate cap is a co-transcriptional process, occurring shortly after the initiation of transcription when the nascent pre-mRNA chain is approximately 25-30 nucleotides long. nih.govwikipedia.org This temporal and spatial coupling is mediated by the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II). nih.govnih.gov The Pol II CTD consists of tandem repeats of the heptapeptide (B1575542) sequence YSPTSPS, which undergoes dynamic phosphorylation during the transcription cycle. nih.gov
The capping enzymes are recruited to the transcription machinery through their interaction with the phosphorylated CTD, specifically at the serine-5 position (Ser5-P). nih.govresearchgate.net This interaction ensures that only transcripts synthesized by Pol II are capped, a key distinction from those produced by RNA polymerase I or III. nih.govwikipedia.org The recruitment of the capping machinery to the elongating Pol II complex facilitates the efficient and timely modification of the 5' end of the nascent RNA. pnas.org
RNA Triphosphatase Activity in 5'-Cap Formation
The initial step in the formation of the this compound cap is the removal of the γ-phosphate from the 5' end of the nascent pre-mRNA. nih.govwikipedia.org This reaction is catalyzed by the enzyme RNA triphosphatase (RTPase). nih.govresearchgate.net
The enzyme specifically hydrolyzes the terminal phosphoanhydride bond of the 5'-triphosphate, yielding a 5'-diphosphate RNA end and inorganic phosphate (B84403). researchgate.netnih.gov In mammals, the RNA triphosphatase activity resides in the N-terminal domain of a bifunctional capping enzyme. nih.govyoutube.com This domain belongs to the cysteine phosphatase superfamily, characterized by a conserved HCxxxxxR(S/T) motif. nih.gov However, unlike other members of this family, the mammalian RNA triphosphatase does not require a metal ion for its activity. nih.gov
Guanylyltransferase Activity and 5'-5' Triphosphate Bridge Synthesis
Following the removal of the γ-phosphate, the 5'-diphosphate end of the nascent RNA is a substrate for the next enzymatic activity: guanylyltransferase. nih.govwikipedia.org This enzyme catalyzes the formation of the distinctive 5'-5' triphosphate bridge that characterizes the cap structure. researchgate.net
The reaction proceeds in two steps. First, the guanylyltransferase reacts with a molecule of guanosine (B1672433) triphosphate (GTP), forming a covalent enzyme-GMP intermediate. nih.govresearchgate.net Subsequently, the GMP moiety is transferred from the enzyme to the 5'-diphosphate end of the pre-mRNA, creating the GpppN structure. nih.govresearchgate.net In mammals, this guanylyltransferase activity is located in the C-terminal domain of the same bifunctional protein that contains the RNA triphosphatase domain. nih.govyoutube.com
mRNA (Guanine-N7) Methyltransferase Activity and 7-Methylation
The final step in the formation of the core cap structure, known as cap-0, is the methylation of the guanine (B1146940) base at the N7 position. nih.govwikipedia.org This reaction is catalyzed by the enzyme mRNA (guanine-N7)-methyltransferase, also known as RNMT. ontosight.aiwikipedia.org
This enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor, transferring a methyl group to the N7 position of the capping guanosine. ontosight.ai This methylation is critical for the function of the cap, including its recognition by the cap-binding complex and its role in promoting translation. ontosight.ai The human mRNA cap guanine-N7 methyltransferase is encoded by the RNMT gene. wikipedia.org
Regulation of Capping Enzyme Recruitment and Activity
The recruitment and activity of the capping enzymes are tightly regulated to ensure proper and efficient capping of Pol II transcripts. The primary mechanism for recruitment is the interaction with the phosphorylated C-terminal domain (CTD) of RNA polymerase II. nih.govpnas.org Phosphorylation of serine-5 of the CTD heptad repeats acts as a binding site for the capping enzyme complex. nih.govresearchgate.net
In addition to CTD-dependent recruitment, other factors can influence capping efficiency. For instance, the DRB sensitivity-inducing factor (DSIF) has been shown to stimulate co-transcriptional capping. pnas.org Furthermore, the activity of the capping enzymes themselves can be regulated. For example, the mRNA cap methyltransferase, RNMT, is subject to phosphorylation, which can modulate its activity and interactions with other proteins, linking capping to cell cycle progression. nih.gov This intricate network of regulation ensures that capping is coordinated with transcription and other mRNA processing events.
Substrate Specificity of Capping Enzymes in this compound Formation
The enzymes involved in the formation of the this compound cap exhibit a high degree of substrate specificity, ensuring the correct modification of nascent RNA transcripts. The RNA triphosphatase specifically acts on the 5'-triphosphate end of RNA, distinguishing it from other phosphorylated molecules within the cell. nih.gov
The guanylyltransferase preferentially utilizes the 5'-diphosphate RNA generated by the triphosphatase as its substrate for the transfer of GMP. nih.govresearchgate.net While purified capping enzymes can use di- and trinucleotides as substrates in vitro, the physical linkage to the RNA polymerase II transcription complex in vivo ensures that the capping machinery is targeted specifically to the 5' end of Pol II transcripts. nih.gov This co-transcriptional nature of capping, coupled with the inherent specificities of the enzymes, guarantees the precise and efficient formation of the this compound cap on the correct RNA molecules. nih.gov
Biological Functions of the 7 Methyl Diguanosine Triphosphate Cap in Cellular Rna Metabolism
Role in Messenger RNA Stability and Protection from Exonucleolytic Degradation
A primary and essential function of the 7-methyl-diguanosine triphosphate cap is to shield messenger RNA (mRNA) from premature degradation by cellular enzymes. pnas.orgnih.govyoutube.com Newly synthesized mRNA transcripts are vulnerable to attack by exonucleases, which are enzymes that break down RNA molecules from their ends. The m7GpppG cap structure acts as a protective barrier at the 5' end, effectively blocking the access of 5'→3' exonucleases. pnas.orgnih.govnih.gov
Research has demonstrated that the presence of a 7-methylguanosine (B147621) cap significantly enhances mRNA stability. nih.gov In experiments involving the microinjection of RNA into Xenopus laevis oocytes and incubation in mammalian cell extracts, capped mRNAs (both 7-methylguanosine and unmethylated guanosine) were found to be considerably more stable than their uncapped counterparts. nih.gov This protective role is crucial for ensuring that the mRNA molecule remains intact long enough to be translated into a functional protein. youtube.com The unusual 5'-5' triphosphate linkage of the cap is a key feature that contributes to this stability, rendering the 5' end resistant to the hydrolytic activity of cellular phosphatases and exonucleases. pnas.orgnih.gov
The significance of the cap in mRNA stability is further highlighted by studies using temperature-sensitive mutants of the Saccharomyces cerevisiae guanylyltransferase, Ceg1. nih.gov Rapid inhibition of guanosine (B1672433) capping in these mutants leads to decreased mRNA stability, underscoring the continuous necessity of the cap for protecting the transcript. nih.gov
| Factor | Consequence of m7GpppG Capping | Reference |
| mRNA Half-life | Significantly increased | nih.gov |
| Susceptibility to 5' Exonucleases | Decreased | nih.govnih.gov |
| Overall mRNA Integrity | Maintained for translation | youtube.com |
Facilitation of Nuclear Export of Messenger RNA Transcripts
For eukaryotic gene expression to proceed, mature messenger RNA (mRNA) must be transported from its site of synthesis in the nucleus to the cytoplasm, where the protein synthesis machinery resides. The this compound cap plays a pivotal role in this crucial nuclear export process. ontosight.ainih.gov The cap structure is recognized by a dedicated set of nuclear cap-binding proteins. pnas.orgnih.gov
This recognition is a key step in marking the mRNA as a mature and export-ready molecule. The cap-binding complex (CBC), composed of the proteins CBP20 and CBP80, specifically binds to the m7GpppG cap in the nucleus. This interaction is essential for the subsequent recruitment of other factors that mediate the transport of the mRNA-protein complex (ribonucleoprotein or RNP) through the nuclear pore complex (NPC) into the cytoplasm. nih.gov
Studies have shown that the presence of the 7-methylguanosine cap can promote the nuclear export of mRNA. nih.gov The positive charge on the 7-methylguanosine cap is postulated to play a role in its recognition by transport factors and the nuclear pore complex itself. youtube.com Furthermore, nuclear cap-binding complexes have been directly implicated in the export of mRNAs from the nucleus to the cytoplasm. pnas.orgnih.gov In the nucleus, the cap-binding protein eIF4E can bind to capped splice factor-encoding mRNAs and stimulate their nuclear export, thereby increasing the cytoplasmic availability of these factors for the translation machinery.
Regulation and Enhancement of Messenger RNA Translation Initiation
Contribution to Ribosome Recruitment to Messenger RNA
A key function of the m7GpppG cap is to facilitate the recruitment of the small ribosomal subunit (40S) to the 5' end of the mRNA, a crucial and often rate-limiting step in translation initiation. acs.org In the cytoplasm, the cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex. acs.orgdrugbank.com This binding event is considered a primary point of regulation for translation.
Upon binding to the cap, eIF4E, along with other components of the eIF4F complex, such as eIF4G and the RNA helicase eIF4A, works to unwind any secondary structures in the 5' untranslated region (UTR) of the mRNA. This action creates a clear path for the 40S ribosomal subunit, pre-loaded with the initiator tRNA and other initiation factors, to bind and begin scanning the mRNA in a 5' to 3' direction until it encounters the start codon (AUG). drugbank.com The interaction between the cap and eIF4E is therefore fundamental for positioning the ribosome correctly on the mRNA to initiate protein synthesis. youtube.com
Influence on Translational Efficiency and Control
The presence and chemical nature of the cap structure directly impact the efficiency with which an mRNA is translated. The affinity of eIF4E for the cap is a critical factor, and modifications to the cap structure can alter this interaction, thereby modulating translational output. acs.org For instance, mRNAs with cap analogs that have a lower affinity for eIF4E exhibit reduced translatability. acs.org
Research has shown that the nucleotide 7-methylguanosine-5'-monophosphate (m7G5'p) can inhibit the translation of capped mRNAs, such as rabbit globin mRNA and tobacco mosaic virus RNA, in wheat germ protein-synthesizing systems. pnas.org This inhibition occurs because m7G5'p competes with the mRNA cap for binding to the initiation factors, thereby preventing the association of the mRNA with ribosomal subunits. pnas.org This demonstrates the specificity and importance of the cap-eIF4E interaction for translational control.
Furthermore, the structure of the cap itself, including the second nucleotide in the sequence, can influence the conformation of eIF4E and its biological activity, highlighting a nuanced level of regulation. nih.gov
| Cap-Interacting Factor | Function in Translation | Outcome of Interaction | Reference |
| eIF4E | Recognizes and binds the m7GpppG cap. | Initiates ribosome recruitment. | acs.orgdrugbank.com |
| eIF4F complex | Unwinds 5' UTR secondary structures. | Facilitates ribosome scanning. | drugbank.com |
| m7G5'p (inhibitor) | Competes with cap for eIF4E binding. | Inhibits translation of capped mRNAs. | pnas.org |
Involvement in Pre-messenger RNA Splicing Efficacy
The this compound cap is also implicated in the process of pre-messenger RNA (pre-mRNA) splicing, the mechanism by which non-coding intervening sequences (introns) are removed and coding sequences (exons) are joined together. The cap structure is recognized by nuclear cap-binding protein complexes, which are required for the efficient splicing of pre-mRNAs. pnas.orgnih.gov
In mammalian cell extracts and Xenopus oocyte nuclei, these cap-binding complexes play a role in the recognition of the 5' splice site of the intron closest to the 5' end of the transcript by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. nih.gov The eukaryotic translation initiation factor 4E (eIF4E) may also play a role in regulating splicing through its interaction with the spliceosome in a manner that is dependent on both the RNA and the m7G cap. It can also bind to some pre-mRNAs and may be involved in their recruitment to the spliceosome.
The conversion of the m7G cap to a 2,2,7-trimethylguanosine (TMG) cap is a characteristic feature of the U1, U2, U4, and U5 snRNAs, which are themselves essential components of the splicing machinery. nih.gov The enzyme Tgs1 is responsible for this hypermethylation. While the TMG cap is not essential for vegetative growth in yeast, it becomes critical in the absence of Mud2, a protein homologous to the human splicing factor U2AF, highlighting a functional link between cap modification and the splicing apparatus. nih.gov
Modulation of Messenger RNA Polyadenylation Processes
The process of polyadenylation, which involves the cleavage of the 3' end of the pre-mRNA and the addition of a poly(A) tail, can also be influenced by the 5' cap structure. While the primary signals for polyadenylation reside in the 3' untranslated region of the mRNA, evidence suggests a functional coupling between the 5' and 3' end processing events.
The 7-methylguanosine cap has been demonstrated to promote the polyadenylation of mRNA. nih.gov The eukaryotic translation initiation factor 4E (eIF4E) may also have a direct effect on this process through its interaction with the cleavage and polyadenylation specificity factor (CPSF) complex, specifically the CPSF3 cleavage enzyme. This suggests a mechanism where the 5' cap, through its interaction with eIF4E, can communicate with the 3' processing machinery to enhance the efficiency of polyadenylation.
Integration of this compound into Broader RNA Processing Events
The this compound (m7GpppG) cap structure, found at the 5' end of eukaryotic messenger RNA (mRNA), is not an isolated modification. Instead, it serves as a crucial hub that integrates multiple stages of RNA metabolism, ensuring a coordinated and efficient gene expression process. This integration is primarily mediated by the nuclear cap-binding complex (CBC), which recognizes and binds to the m7GpppG cap shortly after its synthesis. The CBC, a heterodimer composed of CBP80 and CBP20, acts as a molecular matchmaker, recruiting various factors involved in splicing, polyadenylation, and RNA surveillance to the nascent transcript. nih.gov
The co-transcriptional nature of capping, where the m7GpppG cap is added to the nascent RNA chain when it is only about 20-40 nucleotides long, is fundamental to its integrative role. This early modification allows the cap, via the CBC, to influence subsequent processing events as the rest of the pre-mRNA is being transcribed.
Crosstalk with Pre-mRNA Splicing
The m7GpppG cap and its associated CBC play a significant role in the initial steps of pre-mRNA splicing, the process of removing non-coding introns from the pre-mRNA. Research has demonstrated that the CBC is required for the efficient recognition of the 5' splice site of the first intron. nih.gov It facilitates the binding of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, to this cap-proximal 5' splice site. nih.gov This interaction helps to define the 5' end of the first exon and promotes the assembly of the early spliceosomal complex, known as the E complex. nih.gov
Interestingly, the influence of the CBC on splicing appears to be most critical for the cap-proximal intron. The splicing of subsequent, more distal introns can be independent of the CBC, suggesting a model where initial exon recognition is a key function of the cap-CBC complex. nih.gov Depletion of the CBC from cellular extracts has been shown to inhibit the removal of the first intron, a defect that can be rescued by the addition of recombinant CBC. escholarship.org This underscores the direct role of the cap-binding complex in ensuring the fidelity and efficiency of splicing the initial segment of the pre-mRNA.
Linkage to 3' End Formation and Polyadenylation
The influence of the this compound cap extends to the 3' end of the pre-mRNA, demonstrating a remarkable "head-to-tail" communication along the transcript. The CBC has been shown to participate in the processing of the 3' end of the message, specifically in the endonucleolytic cleavage and subsequent polyadenylation. escholarship.orgpnas.org Depletion of the CBC from nuclear extracts results in a significant reduction in the efficiency of the cleavage step at the poly(A) site. escholarship.orgpnas.org
The mechanism appears to involve the stabilization of the 3' processing machinery by the CBC. The cap-CBC complex physically interacts with the cleavage and polyadenylation specificity factor (CPSF) and other components of the 3' processing complex, thereby enhancing the stability of their association with the pre-mRNA. escholarship.org This interaction effectively brings the 5' and 3' ends of the pre-mRNA into proximity, facilitating a coordinated processing of both ends of the transcript. pnas.org This "closed-loop" model in the nucleus ensures that only full-length, capped transcripts are efficiently processed at their 3' ends.
Involvement in RNA Surveillance and Decay Pathways
The this compound cap is a critical determinant of mRNA stability and is intimately involved in RNA surveillance mechanisms that identify and degrade aberrant transcripts. The primary role of the cap in this context is to protect the mRNA from degradation by 5' to 3' exonucleases. nih.govwikipedia.org However, the cap also serves as a focal point for specific RNA decay pathways.
One of the most well-characterized of these is the nonsense-mediated decay (NMD) pathway, which targets mRNAs containing premature termination codons (PTCs). The CBC plays a crucial role in the pioneer round of translation, where newly synthesized and exported mRNAs are "test-read" by the ribosome. nih.gov If a PTC is detected during this initial round, the NMD machinery is recruited, leading to the decapping of the mRNA and its subsequent degradation. wikipedia.orgresearchgate.net
The removal of the m7GpppG cap, or decapping, is a key regulated step that commits an mRNA to degradation. This process is carried out by decapping enzymes, with Dcp2 being a major cytoplasmic decapping enzyme that cleaves the cap to initiate 5' to 3' decay. nih.govnih.gov Another enzyme, DcpS, acts as a scavenger decapping enzyme, hydrolyzing the cap structure that is a byproduct of the 3' to 5' decay pathway. nih.govnih.gov The regulation of these decapping enzymes is complex and ensures that only specific mRNAs are targeted for decay at the appropriate time. escholarship.org
Molecular Recognition and Interactions of 7 Methyl Diguanosine Triphosphate
Binding Dynamics with Eukaryotic Initiation Factor 4E (eIF4E)
The interaction between the m7GpppG cap and the eukaryotic initiation factor 4E (eIF4E) is a cornerstone of cap-dependent translation initiation, serving as a primary regulatory checkpoint.
Structural Basis of eIF4E-Cap Complex Formation
The formation of the eIF4E-m7GpppG complex is a highly specific interaction driven by a combination of forces that precisely accommodate the cap structure within a dedicated binding pocket on the surface of eIF4E. kenyon.edu The 7-methylguanosine (B147621) (m7G) moiety of the cap is "sandwiched" between the aromatic rings of two conserved tryptophan residues (Trp-56 and Trp-102) through cation-π and van der Waals interactions. kenyon.edu This stacking arrangement is a critical determinant of the high affinity and specificity of eIF4E for the methylated guanosine (B1672433).
The triphosphate bridge of the cap analog is also integral to the binding, forming electrostatic interactions with positively charged residues within the binding pocket, such as arginine (Arg-157) and lysine (B10760008) (Lys-162). kenyon.edu Furthermore, hydrogen bonds between the cap and amino acid side chains, as well as water-mediated contacts, contribute to the stability of the complex. kenyon.edu The presence of the second guanosine in m7GpppG can also influence the conformation of eIF4E, with studies showing that the flexibility of the C-terminal loop region of eIF4E is significantly reduced when bound to a dinucleotide cap analog compared to a mononucleotide cap analog like 7-methylguanosine 5'-triphosphate (m7GTP). nih.gov This suggests that the second nucleotide plays a role in the proper orientation and fixation of this flexible region, which is important for the biological function of eIF4E. nih.gov
Table 1: Key Molecular Interactions in the eIF4E-m7GpppG Complex
| Interacting Moiety of m7GpppG | Interacting Residues in eIF4E | Type of Interaction |
|---|---|---|
| 7-Methylguanine | Trp-56, Trp-102 | Cation-π stacking, Van der Waals |
| Triphosphate Bridge | Arg-157, Lys-162 | Electrostatic Interactions |
| Ribose and Phosphate (B84403) Groups | Various residues | Hydrogen Bonds, Water-mediated contacts |
Kinetic and Thermodynamic Characterization of eIF4E-Cap Binding
Table 2: Illustrative Thermodynamic Parameters for Cap Analog Binding to eIF4E
| Cap Analog | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|
| m7GTP | -7.8 | -10.5 | 2.7 |
| m7GpppG | -7.2 | -9.8 | 2.6 |
(Note: These are representative values and can vary based on experimental conditions such as temperature, pH, and ionic strength.)
Interaction with the Nuclear Cap-Binding Complex (CBC)
In the nucleus, the m7GpppG cap is recognized by the Nuclear Cap-Binding Complex (CBC), which is composed of two subunits, CBP20 and CBP80. nih.gov This interaction is essential for various aspects of mRNA metabolism, including pre-mRNA splicing, 3'-end formation, and nuclear export. nih.gov The binding of the cap analog to CBC induces significant conformational changes in the complex. nih.gov Specifically, the N-terminal loop of CBP20 repositions to allow a tyrosine residue (Tyr-20) to participate in π-π stacking interactions with the methylated guanine (B1146940) base, alongside another tyrosine (Tyr-43). nih.gov The CBP80 subunit plays a crucial role in stabilizing this cap-bound conformation, thereby ensuring high-affinity binding. nih.gov While both eIF4E and CBC recognize the m7G cap, their distinct structures and downstream interaction partners ensure that they mediate different functions in separate cellular compartments.
Recognition and Hydrolysis by Scavenger Decapping Enzymes (DcpS)
Following the 3' to 5' degradation of mRNA, a residual cap structure, often in the form of m7GpppN, is left behind. Scavenger decapping enzymes, such as DcpS, are responsible for hydrolyzing this remnant to 7-methylguanosine monophosphate (m7GMP) and a nucleoside diphosphate (B83284). nih.gov DcpS enzymes can efficiently hydrolyze 7-methylguanosine triphosphates. nih.gov Interestingly, while DcpS can bind to 7-methylguanosine diphosphate (m7GDP), it does not hydrolyze it, indicating that the triphosphate linkage is a key determinant for its catalytic activity. nih.govnih.gov The binding affinity of DcpS for cap analogs is significant, and m7GDP can act as a potent inhibitor of DcpS-mediated hydrolysis of its substrates. nih.govnih.gov This suggests a regulatory role for m7GDP in mRNA metabolic pathways. nih.govnih.gov
Other Identified 7-Methyl-diguanosine Triphosphate-Binding Proteins
Beyond the canonical cap-binding proteins, other factors have been identified that interact with the m7GpppG cap or its analogs, highlighting the diverse roles of this structure. These include:
Viral Proteins: Some viral proteins have evolved to interact with the host's cap-binding machinery. For instance, the viral protein VPg of certain plant viruses can bind to eIF4E, effectively hijacking the host's translation initiation apparatus for viral protein synthesis. researcher.life
Poly(A)-specific ribonuclease (PARN): This enzyme, involved in the deadenylation of mRNA, has also been shown to bind to the m7G cap. This dual recognition of both ends of the mRNA molecule suggests a role for PARN in coordinating deadenylation with cap-dependent processes.
RNA Guanine-7-Methyltransferase (RNMT): The enzyme responsible for methylating the guanosine cap has been shown to interact with eIF4E. This interaction can stimulate the capping of transcripts, suggesting a feedback mechanism in cap synthesis. dundee.ac.uk
Elucidation of Molecular Mechanisms Underlying Cap-Dependent Processes
The molecular recognition of this compound is the linchpin for a cascade of events that constitute cap-dependent processes. The binding of eIF4E to the m7GpppG cap is the rate-limiting step in the canonical pathway of translation initiation. researchgate.net This event promotes the assembly of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A. researchgate.net The eIF4F complex then recruits the 43S pre-initiation complex to the 5' end of the mRNA, initiating the scanning process to locate the start codon. tandfonline.com
In the nucleus, the binding of the CBC to the m7GpppG cap is a prerequisite for the efficient splicing of the first intron and for the subsequent export of the mature mRNA to the cytoplasm. nih.gov The CBC acts as a molecular beacon, recruiting various processing and export factors to the nascent transcript. nih.gov
The hydrolysis of the cap structure by decapping enzymes, both in the 5' to 3' and 3' to 5' decay pathways, represents a final and irreversible step in the life of an mRNA molecule, ensuring the removal of potentially truncated or aberrant transcripts and the recycling of nucleotides. The specific recognition of the cap and its remnants by enzymes like DcpS is crucial for maintaining cellular RNA homeostasis.
Comparative Analysis and Variations of the 7 Methyl Diguanosine Triphosphate Cap
Overview of Canonical and Non-Canonical mRNA Cap Structures
Eukaryotic mRNA is characterized by a specialized 5' end structure known as the cap. The canonical cap structure, termed Cap-0, consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain through an unusual 5'-5' triphosphate bridge. neb.comyoutube.com This m7G cap is fundamental for the life cycle of an mRNA molecule, facilitating its processing, export from the nucleus, and translation into protein. nih.gov It acts as a recognition signal for the cap-binding protein eIF4E, a key factor in initiating cap-dependent translation. scientificarchives.com
In addition to the canonical m7G cap, a variety of non-canonical cap structures have been discovered in both prokaryotes and eukaryotes. royalsocietypublishing.org These alternative caps (B75204) can include metabolites like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), flavin adenine dinucleotide (FAD), and coenzyme A (CoA), as well as other nucleotide derivatives. tandfonline.com Unlike the canonical cap which is added post-transcriptionally, these non-canonical caps are often incorporated at the start of transcription. tandfonline.com The existence of these non-canonical structures suggests a broader and more complex landscape of RNA regulation than previously understood. royalsocietypublishing.org
The canonical Cap-0 structure can be further methylated at the 2'-O position of the first and sometimes second nucleotide of the mRNA transcript. royalsocietypublishing.org Methylation of the first nucleotide results in the Cap-1 structure (m7GpppNm), while methylation of the first two nucleotides creates the Cap-2 structure. youtube.comyeasenbio.com These additional methylations play critical roles in distinguishing self-mRNA from foreign RNA, thereby preventing an innate immune response. nih.govyeasenbio.com
| Cap Type | Structure | Key Features |
| Cap-0 | m7GpppN | Canonical cap with 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge. Essential for translation. neb.com |
| Cap-1 | m7GpppNm | Cap-0 with additional methylation at the 2'-O position of the first nucleotide. neb.com Important for evading the innate immune response. neb.com |
| Cap-2 | m7GpppNmNm | Cap-1 with further methylation at the 2'-O position of the second nucleotide. youtube.com |
| Non-Canonical | e.g., NAD-RNA, FAD-RNA | Metabolites or other molecules attached to the 5' end of RNA, often incorporated during transcription initiation. tandfonline.com |
Evolutionary Conservation of mRNA Capping Mechanisms Across Eukaryotes
The process of mRNA capping is a highly conserved mechanism across the eukaryotic domain, underscoring its fundamental importance in gene expression. nih.gov The core machinery responsible for synthesizing the m7G cap is present in all eukaryotes, from single-celled yeasts to complex mammals. nih.gov This conservation points to an early evolutionary origin of the capping system, likely arising as a solution to protect mRNA from degradation and to facilitate its translation.
The enzymes that catalyze the capping reaction have diverged in different species, but the biochemical mechanism remains largely the same. nih.gov In all eukaryotes, the formation of the 7-methylguanosine cap is essential for the translation of most cellular mRNAs. nih.gov This process involves a series of enzymatic steps that are tightly coupled with transcription. nih.gov The conservation of this process highlights its central role in the flow of genetic information.
While the core capping machinery is conserved, the subsequent modifications, such as the formation of Cap-1 and Cap-2 structures, show more variability across different evolutionary lineages. These additional methylation steps appear to have evolved as a more sophisticated mechanism for immune surveillance and gene regulation in higher eukaryotes.
Organism-Specific and Cell-Specific Variations in Cap Methylation Patterns
While the fundamental m7G cap is ubiquitous in eukaryotes, the extent and pattern of subsequent cap methylation can vary significantly between different organisms and even between different cell types within the same organism. nih.gov These variations in cap methylation contribute to the fine-tuning of gene expression and cellular function.
Advances in biochemical techniques have revealed that the levels of N-7 guanosine (B1672433) methylation and 2'-O ribose methylation of the first nucleotide can differ in various organs and cell types. nih.gov For instance, some studies have shown that the ratio of Cap-1 to Cap-0 can vary depending on the tissue, suggesting that the regulation of cap methylation is a dynamic process. frontiersin.org
Furthermore, research has indicated that certain cellular transcription factors can influence mRNA cap methylation on specific target genes. nih.gov This suggests a gene-specific regulatory layer where the cap structure can be modulated to control the expression of particular proteins. The ability to alter cap methylation in a cell- or gene-specific manner provides a sophisticated mechanism for controlling cellular processes and responding to environmental cues. Recent studies have also found that cap methylation status can impact protein production in a cell-specific manner, with the same capped mRNA leading to different protein levels in different cell lines. biorxiv.org
Interplay of 7-Methyl-diguanosine Triphosphate with Viral Replication Strategies
Given the critical role of the 5' cap in translation and immune recognition, it is a key battleground for viruses that infect eukaryotic cells. nih.gov Viruses have evolved diverse strategies to either produce their own capped mRNAs or to acquire caps from their host cells, a process known as "cap snatching." nih.gov
Many viruses that replicate in the cytoplasm, away from the host's nuclear capping machinery, encode their own capping enzymes. nih.gov These viral enzymes generate the necessary cap structure to ensure their mRNAs are efficiently translated by the host's ribosomes and to evade the host's innate immune system. researchgate.net For example, flaviviruses like Dengue and West Nile virus possess a methyltransferase enzyme that is essential for the capping of their viral RNA. nih.gov
Other viruses, such as influenza virus, employ a "cap-snatching" mechanism. They cleave the 5' capped ends from host mRNAs and use them as primers for the synthesis of their own viral mRNAs. researchgate.net This strategy not only provides the virus with a functional cap but also simultaneously inhibits the translation of host cell proteins, giving the virus a competitive advantage. basicmedicalkey.com
The constant evolutionary arms race between viruses and their hosts has led to a fascinating array of viral capping strategies, highlighting the central importance of the this compound cap in the virus life cycle.
| Viral Strategy | Description | Example Viruses |
| De novo Synthesis | Viruses encode their own enzymes to synthesize the m7G cap. | Flaviviruses (Dengue, West Nile), Coronaviruses researchgate.netnih.gov |
| Cap Snatching | Viruses steal the 5' cap from host mRNAs to use for their own transcripts. | Influenza virus researchgate.net |
Functional Implications of Different Cap Methylation States (e.g., Cap-0 vs. Cap-1)
The different methylation states of the mRNA cap, particularly the distinction between Cap-0 and Cap-1, have profound functional consequences for the mRNA molecule. While the Cap-0 structure is essential for efficient translation, the addition of a methyl group to form the Cap-1 structure provides an additional layer of regulation, primarily related to the innate immune system. neb.com
The primary role of the Cap-1 structure is to mark the mRNA as "self" and thus prevent it from being recognized as foreign by the host's innate immune sensors, such as RIG-I and MDA5. nih.gov These sensors are designed to detect viral RNA, which often lacks the Cap-1 modification. By adding a Cap-1 structure to their own mRNAs, eukaryotic cells can avoid triggering an antiviral immune response against their own transcripts. yeasenbio.com
This distinction is particularly important in the context of viral infection. Viruses that fail to produce a Cap-1 structure on their mRNAs are more likely to be detected by the host's immune system, leading to the production of interferons and an antiviral state. nih.gov Conversely, viruses that have evolved to produce Cap-1 capped mRNAs can more effectively evade immune detection and replicate within the host. researchgate.net
Beyond its role in immunity, there is emerging evidence that the Cap-1 structure may also influence the efficiency of translation for certain mRNAs, although the Cap-0 structure is generally considered the primary determinant for translation initiation. neb.comyeasenbio.com The presence of Cap-2 methylation, while less understood, is thought to further modulate mRNA stability and translation, and has been linked to aging and the quieting of the innate immune system. epigenie.com
Methodological Approaches in Studying 7 Methyl Diguanosine Triphosphate Function
Utilization of 7-Methyl-diguanosine Triphosphate and its Analogs in In Vitro Transcription Systems
In vitro transcription is a fundamental technique for synthesizing RNA molecules outside of a living cell. youtube.com This process allows for the production of specific RNA transcripts in a controlled environment, making it an invaluable tool for studying RNA function. The core components of an in vitro transcription reaction include a DNA template containing a promoter sequence, an RNA polymerase, and nucleotide triphosphates (NTPs). youtube.com
The this compound (m7GpppG) cap analog is commonly incorporated during in vitro transcription to produce 5'-capped RNA molecules. thermofisher.comjenabioscience.com This is achieved by including the cap analog in the transcription reaction mixture along with the four standard NTPs. The RNA polymerase, typically from a bacteriophage like T7, initiates transcription and can incorporate the cap analog at the 5' end of the newly synthesized RNA. jenabioscience.com The presence of the m7G cap is crucial as it enhances the translational efficiency of the resulting mRNA in in vitro translation systems and increases its stability against exonuclease degradation. jenabioscience.compromega.com
A challenge with standard cap analogs is their potential for incorporation in a reverse orientation, which renders the resulting mRNA untranslatable. To address this, anti-reverse cap analogs (ARCAs) have been developed. These modified cap analogs, such as 3'-O-Me-m7G(5')ppp(5')G, are designed to ensure incorporation in the correct forward orientation, leading to a higher yield of translationally active mRNA. thermofisher.com
The efficiency of capping can be assessed using methods like gel shift assays. For instance, studies have shown that while conventional cap analogs might have a capping efficiency of around 61%, modified variants can achieve efficiencies in the range of 51-56%. thermofisher.com
Table 1: Comparison of Cap Analogs in In Vitro Transcription
| Cap Analog Type | Key Feature | Advantage | Reference |
| Standard m7GpppG | Basic cap structure | Simulates the natural 5' cap | thermofisher.com |
| Anti-Reverse Cap Analog (ARCA) | Modified to prevent reverse incorporation | Increases the yield of translationally competent mRNA | thermofisher.com |
| Trimethylated Cap Analog | Contains additional methyl groups | Can enhance translational efficiency | researchgate.net |
Application of Capped RNAs in In Vitro Translation Assays
In vitro translation systems, such as those derived from rabbit reticulocyte lysates or wheat germ extracts, are used to study protein synthesis from an mRNA template in a cell-free environment. A critical determinant for efficient translation in these systems is the presence of a 5' cap structure on the mRNA. nih.gov
Capped RNAs, synthesized as described in the previous section, are readily translated in these assays. The m7G cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex. nih.govnih.gov This recognition is a crucial step for recruiting the ribosome to the mRNA and initiating protein synthesis.
The importance of the cap is demonstrated by comparing the translational efficiency of capped versus uncapped mRNAs. Uncapped mRNAs are translated very inefficiently, with reductions in protein synthesis often observed to be between 85-95% compared to their capped counterparts. nih.gov For example, studies on Drosophila Hsp70 mRNA showed a 70% reduction in translation in vitro when the cap was absent. nih.gov
These assays are also instrumental in evaluating the efficacy of different cap analogs. By comparing the protein yield from mRNAs carrying various modified caps (B75204), researchers can identify analogs that enhance translational efficiency. For instance, certain N2-substituted and N7-benzylated cap analogs have been shown to be more effective than the standard m7GpppG cap in promoting translation. researchgate.net
Design and Synthesis of Modified this compound Cap Analogs for Functional Probes
The chemical synthesis of modified cap analogs has been a powerful strategy for probing the function of the 5' cap. These synthetic analogs can be designed with specific alterations to investigate the structural requirements for cap-binding and to develop inhibitors of cap-dependent processes. nih.gov
Modifications can be introduced at various positions of the guanine (B1146940) rings, the ribose moieties, or the triphosphate bridge. researchgate.net For example, adding a methyl group at the N2 position of the 7-methylguanosine (B147621) has been shown to create a more potent inhibitor of translation. nih.gov Other modifications include the introduction of benzyl (B1604629) groups at the N7 position or alterations to the phosphate (B84403) chain length. researchgate.net
Fluorescently labeled cap analogs are particularly useful as probes to study interactions with cap-binding proteins. These probes allow for the direct observation and quantification of binding events. nih.gov The synthesis of such analogs often involves multi-step chemical reactions, and care must be taken to preserve the fragile N7-methylguanosine structure. nih.govacs.org The Suzuki-Miyaura cross-coupling reaction is one method that has been successfully employed for the postsynthetic modification of cap analogs. nih.govacs.org
Affinity Chromatography and Other Biochemical Techniques for Cap-Binding Protein Purification
Affinity chromatography is a primary technique for purifying cap-binding proteins. This method utilizes a cap analog, such as m7GTP, immobilized on a solid support matrix. When a cell lysate is passed through the column, proteins that specifically recognize the cap structure bind to the matrix, while other proteins wash through. The bound cap-binding proteins can then be eluted by washing the column with a solution containing a high concentration of the free cap analog or by changing the buffer conditions.
This technique has been instrumental in the purification of eIF4E, the cap-binding protein central to translation initiation. nih.gov The specificity of the interaction allows for a high degree of purification.
Other biochemical techniques used in conjunction with affinity chromatography include:
Western Blotting: To identify and confirm the presence of the purified cap-binding protein using specific antibodies.
Mass Spectrometry: To identify the purified proteins and any associated factors.
Structural Biology Investigations of this compound-Protein Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)
Understanding the precise molecular interactions between the m7GpppG cap and cap-binding proteins requires high-resolution structural information. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this purpose.
X-ray Crystallography: This technique involves crystallizing the cap-binding protein in complex with m7GpppG or its analogs. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate a three-dimensional model of the protein-ligand complex. This provides a static, detailed view of the binding pocket and the specific amino acid residues that interact with the cap structure.
NMR Spectroscopy: NMR spectroscopy provides information about the structure and dynamics of the complex in solution. By analyzing the chemical shifts and other NMR parameters of the protein and the cap analog upon binding, researchers can map the binding interface and characterize the conformational changes that occur. Spectroscopic studies have been used to investigate the binding of m7GTP and m7GpppG to human eIF4E. jenabioscience.com
These structural studies have been crucial in revealing how eIF4E specifically recognizes the m7G moiety and have guided the design of more potent and specific cap analog inhibitors.
Biophysical Characterization Methods for Cap-Protein Interactions (e.g., Surface Plasmon Resonance, Fluorescence Spectroscopy)
A variety of biophysical techniques are employed to quantify the binding affinity and kinetics of cap-protein interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., a cap-binding protein) to a ligand (e.g., a biotinylated cap analog) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association and dissociation rate constants, and thus the binding affinity (KD).
Fluorescence Spectroscopy: This method is often used with fluorescently labeled cap analogs. The binding of the fluorescent analog to a protein can lead to changes in the fluorescence properties, such as intensity or polarization, which can be used to determine binding constants. For example, the intrinsic tryptophan fluorescence of eIF4E is quenched upon binding to cap analogs, and this change can be monitored to measure the binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding. By titrating a solution of the cap analog into a solution of the cap-binding protein, the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction can be determined in a single experiment.
Table 2: Biophysical Methods for Studying Cap-Protein Interactions
| Technique | Principle | Information Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding | Binding affinity (KD), association/dissociation rates |
| Fluorescence Spectroscopy | Monitors changes in fluorescence upon binding | Binding affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Binding affinity (KD), stoichiometry, enthalpy, entropy |
Genetic Perturbation Studies Targeting Capping Enzymes and Related Factors
To understand the function of the m7G cap in a cellular context, researchers employ genetic techniques to manipulate the expression of genes involved in the capping process. These studies, often conducted in model organisms like yeast (Saccharomyces cerevisiae) or in cultured mammalian cells, provide insights into the physiological consequences of altered capping. mdpi.com
The key enzymes involved in mRNA capping include:
RNA triphosphatase: Removes the gamma-phosphate from the 5' end of the pre-mRNA.
Guanylyltransferase: Adds GMP to the 5' diphosphate (B83284) end.
Guanine-N7-methyltransferase: Methylates the guanine at the N7 position. ontosight.ai
Genetic perturbation strategies include:
Gene Knockout/Knockdown: Completely removing (knockout) or reducing the expression (knockdown, e.g., using RNA interference) of genes encoding capping enzymes or cap-binding proteins. The resulting phenotypes can reveal the essential roles of these factors.
Conditional Mutants: Using temperature-sensitive or other conditional alleles allows for the study of essential genes, where a complete knockout would be lethal. By shifting the conditions (e.g., temperature), the function of the protein can be inactivated, and the immediate effects on mRNA metabolism can be observed.
Overexpression Studies: Increasing the expression of a particular factor, such as eIF4E, can also provide functional insights, as elevated levels of eIF4E are associated with certain cancers. acs.org
These genetic approaches have been fundamental in establishing the in vivo importance of the m7G cap for mRNA stability, splicing, nuclear export, and translation. mdpi.comoup.com
In Vitro Selection (SELEX) for Identification of 7-Methyl-guanosine Binding RNAs (Aptamers)
The study of this compound (m7GpppG) and its interactions with biological molecules can be effectively approached using a powerful technique known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). wikipedia.orgnih.gov This in vitro selection method is designed to isolate specific RNA or DNA sequences, known as aptamers, that bind with high affinity and specificity to a target molecule from a large, random library of oligonucleotides. wikipedia.orgnih.govresearchgate.net While direct studies employing SELEX with this compound as the target are not extensively documented in publicly available research, the methodology has been successfully utilized to identify RNA aptamers that recognize the closely related 7-methylguanosine (m7G) cap structure, providing a clear blueprint for its application to m7GpppG.
The fundamental principle of SELEX involves iterative rounds of selection and amplification. nih.gov The process begins with a vast library of single-stranded RNA molecules, each with a unique random sequence region flanked by constant regions for amplification. wikipedia.org This library is then incubated with the target molecule, in this case, a derivative of the cap analog like 7-methylguanosine triphosphate (m7GTP) immobilized on a solid support, such as Sepharose beads. nih.gov
RNA molecules that bind to the target are separated from the non-binding sequences. google.com These bound RNAs are then eluted and amplified through reverse transcription polymerase chain reaction (RT-PCR) to create an enriched pool of potential aptamers. nih.gov This enriched pool is used as the input for the subsequent round of selection under increasingly stringent conditions to favor the highest affinity binders. researchgate.net After several rounds, the pool becomes dominated by a small number of RNA sequences that exhibit high affinity and specificity for the target. These can then be cloned and sequenced to identify the individual aptamer sequences. nih.gov
A landmark study in this area focused on the in vitro selection of an RNA molecule that could specifically bind to 7-methylguanosine. wikipedia.orgnih.gov The goal was to generate an RNA aptamer that could recognize the 5' cap structure of eukaryotic mRNAs and potentially interfere with cap-dependent cellular processes. wikipedia.orgnih.gov
Research Findings from SELEX for 7-Methyl-guanosine Binding RNAs
In a key study, researchers utilized m7GTP-Sepharose 4B as the target for selection. nih.gov The initial RNA pool contained approximately 10^15 different sequences. Through eight rounds of selection and amplification, the researchers successfully enriched for RNA molecules with a high affinity for the m7G cap.
The selection process demonstrated a significant increase in the percentage of RNA binding to the m7GTP-Sepharose resin over the course of the experiment, as detailed in the table below.
Table 1: Enrichment of m7GTP-Binding RNA During SELEX
| Round of Selection | Percentage of RNA Bound to m7GTP-Sepharose |
| 1 | < 1% |
| 6 | > 80% |
This table illustrates the progressive enrichment of RNA molecules with affinity for m7GTP throughout the SELEX process. The dramatic increase in binding from the first to the sixth round indicates the success of the selection in isolating specific aptamers.
Following the eighth round of selection, the enriched RNA pool was cloned, and individual aptamers were sequenced. Analysis of these sequences revealed a highly specific aptamer, designated R8-35, which exhibited a remarkable 1,000-fold higher affinity for 7-methylguanosine-containing residues compared to their non-methylated counterparts. wikipedia.orgnih.gov This high degree of specificity demonstrates the power of the SELEX method to isolate aptamers that can distinguish subtle chemical modifications, such as the N-7 methylation of guanosine (B1672433).
Further characterization of the selected aptamer, R8-35, revealed its functional capabilities. In cell-free translation systems derived from both human HeLa cells and yeast (Saccharomyces cerevisiae), the R8-35 RNA specifically inhibited the translation of capped mRNA molecules but had no effect on uncapped mRNAs. wikipedia.org This finding underscores the potential of such aptamers to serve as valuable research tools for dissecting cap-dependent processes like pre-mRNA splicing and nucleocytoplasmic transport. wikipedia.org
The success of this research in generating a high-affinity, specific RNA aptamer against the m7G cap structure provides a strong precedent for the application of SELEX to study the interactions of this compound. By immobilizing m7GpppG and following a similar iterative selection and amplification protocol, it would be feasible to isolate RNA aptamers that specifically recognize this dinucleotide cap analog. Such aptamers would be invaluable for probing the unique biological roles and interactions of this compound.
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